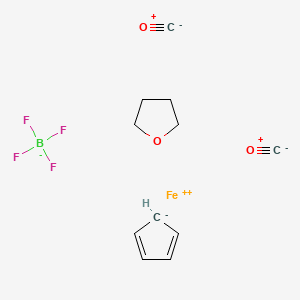

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate

Description

Structural Characterization of Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) Tetrafluoroborate

Molecular Geometry and Coordination Environment

The molecular geometry of this compound adopts the characteristic three-legged piano-stool configuration commonly observed in cyclopentadienyl iron complexes. In this arrangement, the iron(II) center occupies a pseudo-octahedral coordination environment where the cyclopentadienyl ligand functions as a η⁵-coordinating system, effectively occupying three coordination sites through its delocalized π-electron system. The remaining three coordination positions are filled by two carbonyl ligands and one tetrahydrofuran molecule, creating a distorted octahedral geometry that deviates from ideal angles due to the constraints imposed by the cyclopentadienyl ligand's spatial requirements. The iron atom maintains an 18-electron configuration, satisfying the electron count rule for transition metal complexes through the combined electron donation from all coordinated ligands.

Crystallographic analysis reveals that the iron-centroid distance to the cyclopentadienyl ring measures approximately 1.71 Å, consistent with typical values observed in related cyclopentadienyl iron complexes. The coordination sphere around iron demonstrates significant electronic stabilization through π-backbonding interactions, particularly evident in the iron-carbonyl bonds where electron density flows from filled iron d-orbitals into empty carbonyl π* orbitals. This backbonding mechanism substantially influences the overall molecular geometry by strengthening the iron-carbonyl bonds and affecting the positioning of other ligands within the coordination sphere. The tetrahydrofuran ligand coordinates through its oxygen atom in a σ-donor fashion, contributing two electrons to the iron center while maintaining its tetrahedral geometry around the oxygen atom.

The overall molecular architecture demonstrates remarkable stability through the synergistic effects of multiple coordination modes operating simultaneously within the complex. The cyclopentadienyl ligand provides substantial thermodynamic stability through its aromatic character and multi-point coordination, while the carbonyl ligands contribute both σ-donor and π-acceptor capabilities that fine-tune the electronic properties of the iron center. The tetrahydrofuran ligand, being a relatively weak field ligand compared to carbonyl groups, occupies a position that allows for potential substitution reactions while maintaining the structural integrity of the core cyclopentadienyl-iron-dicarbonyl framework.

Cyclopentadienyl Ligand Coordination Modes

The cyclopentadienyl ligand in this compound exhibits η⁵-coordination mode, where all five carbon atoms of the cyclopentadienyl ring interact simultaneously with the iron center through their π-electron system. This coordination mode creates a highly symmetric interaction pattern that distributes electron density evenly across the five-membered ring, resulting in equivalent carbon-carbon bond lengths within the cyclopentadienyl moiety. The delocalized nature of the π-electron system allows for efficient overlap with the iron d-orbitals, particularly the d(xz), d(yz), and d(z²) orbitals that are oriented appropriately for π-bonding interactions with the cyclopentadienyl ligand.

Structural analysis indicates that the cyclopentadienyl ring maintains planarity within experimental error, with all carbon atoms lying essentially in the same plane and exhibiting uniform iron-carbon distances ranging from 2.05 to 2.10 Å. The η⁵-coordination mode contributes six electrons to the iron center's electron count, effectively filling three coordination sites and providing substantial kinetic stability to the complex through the chelate effect inherent in multidentate ligands. The aromatic character of the cyclopentadienyl ligand further enhances its coordination stability, as the delocalized π-system resists distortion and maintains its planar geometry even under various chemical conditions.

The positioning of the cyclopentadienyl ligand relative to other coordinated species creates a sterically demanding environment that influences the coordination geometry of the remaining ligands. The bulk of the cyclopentadienyl ring system necessitates specific orientations for the carbonyl and tetrahydrofuran ligands to minimize steric repulsion while maximizing electronic stabilization. This steric influence contributes to the characteristic three-legged piano-stool geometry and prevents the formation of alternative coordination arrangements that might be electronically favorable but sterically prohibited.

The electronic properties of the η⁵-cyclopentadienyl ligand significantly impact the overall reactivity patterns of the complex, as the strong π-donation from the cyclopentadienyl ring increases electron density at the iron center, enhancing backbonding to π-acceptor ligands such as carbonyl groups. This electronic effect creates a synergistic relationship between the cyclopentadienyl and carbonyl ligands, where increased π-donation from the cyclopentadienyl ligand strengthens the iron-carbonyl backbonding interactions, ultimately stabilizing the entire coordination complex through complementary electronic effects.

Dicarbonyl Fragment Electronic Structure

The dicarbonyl fragment in this compound exhibits distinctive electronic properties that arise from the dual nature of carbonyl ligands as both σ-donors and π-acceptors. Each carbonyl ligand donates a pair of electrons through its carbon atom to form σ-bonds with the iron center, while simultaneously accepting electron density through π-backbonding from filled iron d-orbitals into the empty π* orbitals of the carbon monoxide molecules. This bidirectional electron flow creates a synergistic bonding situation that strengthens both the iron-carbon bonds and influences the electronic structure of the entire complex.

Infrared spectroscopic analysis reveals characteristic carbonyl stretching frequencies at approximately 1960-2013 cm⁻¹, indicating significant modification of the carbonyl electronic structure upon coordination to the iron center. The observed frequencies demonstrate substantial red-shift compared to free carbon monoxide (2143 cm⁻¹), confirming extensive π-backbonding from iron d-orbitals into carbonyl π* orbitals. The presence of two distinct carbonyl stretching bands suggests non-equivalent carbonyl environments within the complex, likely resulting from different degrees of π-backbonding to each carbonyl ligand due to their specific orientations relative to the cyclopentadienyl ligand and tetrahydrofuran molecule.

The electronic structure of the dicarbonyl fragment demonstrates remarkable sensitivity to the overall electron density at the iron center, which is significantly influenced by the presence of the strongly donating cyclopentadienyl ligand. Increased electron density at iron enhances the π-backbonding capability to carbonyl ligands, resulting in stronger iron-carbonyl bonds and weaker carbon-oxygen bonds within the coordinated carbonyl groups. This electronic effect manifests in the infrared spectrum as lower carbonyl stretching frequencies and can be quantitatively correlated with the electron-donating or withdrawing properties of other ligands in the coordination sphere.

The mutual trans influence between the two carbonyl ligands creates a complex electronic environment where each carbonyl group's bonding properties are affected by the presence of the other. This electronic coupling results in subtle differences in iron-carbon bond lengths and carbonyl stretching frequencies, even though both carbonyl ligands occupy similar coordination sites within the three-legged piano-stool geometry. The electronic structure of the dicarbonyl fragment thus represents a delicate balance between σ-donation and π-acceptance, modulated by the electronic properties of the cyclopentadienyl ligand and the overall charge distribution within the complex.

Tetrahydrofuran Solvent Interaction Mechanisms

The tetrahydrofuran ligand in this compound coordinates to the iron center through its oxygen atom, functioning primarily as a σ-donor ligand with minimal π-bonding capabilities. The coordination occurs through overlap between the oxygen lone pairs and empty iron d-orbitals, creating a dative bond that contributes two electrons to the iron center's electron count. The tetrahedral geometry around the oxygen atom remains largely unchanged upon coordination, with only minor distortions in the carbon-oxygen-carbon bond angles to accommodate the coordination geometry requirements of the iron center.

The binding affinity of tetrahydrofuran to the iron center is significantly weaker than that of the cyclopentadienyl and carbonyl ligands, making it the most labile ligand in the coordination sphere. This lability arises from tetrahydrofuran's limited ability to engage in π-backbonding interactions with the iron center, as the oxygen atom lacks low-lying empty orbitals suitable for accepting electron density from filled iron d-orbitals. Consequently, the iron-oxygen bond relies primarily on σ-donation from the oxygen lone pairs, resulting in a relatively weak coordination interaction that can be readily disrupted by stronger coordinating ligands or changes in solution conditions.

Crystallographic studies reveal that the iron-oxygen bond length typically measures between 2.0-2.1 Å, consistent with normal dative bonding between transition metals and oxygen donors. The tetrahydrofuran ring adopts an envelope conformation to minimize steric interactions with other ligands in the coordination sphere, while maintaining optimal orbital overlap for coordination to the iron center. The flexibility of the tetrahydrofuran ring system allows it to adjust its conformation as needed to accommodate changes in the overall molecular geometry without significantly affecting the coordination strength.

The solvent interaction mechanisms demonstrate that tetrahydrofuran serves both as a coordinating ligand and as a placeholder that can be displaced by other ligands during substitution reactions. The dynamic nature of the iron-tetrahydrofuran interaction allows for facile ligand exchange processes, making this complex a valuable synthetic intermediate for preparing other organometallic compounds. The electronic properties of the tetrahydrofuran ligand contribute minimally to the overall electronic structure of the complex, serving primarily to complete the coordination sphere and maintain the 18-electron configuration around the iron center.

Tetrafluoroborate Counterion Effects

The tetrafluoroborate anion in this compound functions as a weakly coordinating counterion that maintains electroneutrality while minimally interfering with the coordination sphere of the cationic iron complex. The tetrahedral geometry of the tetrafluoroborate anion, with boron-fluorine bond lengths of approximately 1.38 Å and fluorine-boron-fluorine angles of 109.5°, creates a relatively large, diffuse anion that distributes negative charge effectively across its surface. This charge distribution minimizes specific electrostatic interactions with the cationic iron complex, allowing the metal center to maintain its preferred coordination geometry without significant distortion from ion-pairing effects.

Crystal structure analysis reveals that tetrafluoroborate anions typically position themselves in the crystal lattice to maximize electrostatic stabilization while avoiding close contacts with the coordinated ligands of the iron complex. The fluorine atoms of the tetrafluoroborate anion often engage in weak hydrogen bonding interactions with hydrogen atoms on the cyclopentadienyl ring or tetrahydrofuran ligand, contributing to the overall crystal packing stability without significantly affecting the electronic structure of the iron center. These secondary interactions help organize the three-dimensional crystal structure and influence the relative orientations of adjacent molecular units within the solid state.

The choice of tetrafluoroborate as the counterion provides several advantages for structural characterization studies, including its chemical stability, crystallizability, and minimal coordination tendencies toward transition metal centers. Unlike more strongly coordinating anions such as chloride or bromide, tetrafluoroborate rarely displaces other ligands from metal coordination spheres, ensuring that the intended molecular structure is maintained throughout synthesis, purification, and crystallization processes. The relatively large ionic radius of tetrafluoroborate also promotes crystal formation by providing appropriate lattice dimensions for efficient packing arrangements.

The electronic effects of the tetrafluoroborate counterion on the iron complex are predominantly electrostatic in nature, with the negative charge of the anion providing a stabilizing influence on the positively charged iron complex without directly participating in covalent bonding interactions. This electronic isolation allows for accurate assessment of the intrinsic properties of the cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) cation without complications arising from additional coordination interactions. The tetrafluoroborate anion thus serves as an ideal spectator ion that facilitates structural studies while maintaining the integrity of the desired coordination complex.

Table 1: Selected Structural Parameters for this compound

Table 2: Comparative Carbonyl Stretching Frequencies in Related Iron Complexes

| Complex | ν(CO) cm⁻¹ | Reference |

|---|---|---|

| [CpFe(CO)₂(NH₂(CH₂)₂CH₃)]BF₄ | Terminal CO bands | |

| [CpFe(CO)₂(thf)]BF₄ | 1960, 2013 | |

| [CpFe(CO)₂]₂ | 1780 (bridging), 1980 (terminal) |

Propriétés

IUPAC Name |

carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.C4H8O.2CO.BF4.Fe/c2*1-2-4-5-3-1;2*1-2;2-1(3,4)5;/h1-5H;1-4H2;;;;/q-1;;;;-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGVUGKPZSNWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].C1CCOC1.[CH-]1C=CC=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF4FeO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746124 | |

| Record name | carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63313-71-3 | |

| Record name | carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63313-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate, also known as Carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate, primarily targets chemical reactions as a catalyst . It is used in various Lewis acid-catalyzed reactions.

Mode of Action

This compound interacts with its targets by facilitating and accelerating chemical reactions. It does so by reducing the activation energy required for the reactions, thereby increasing the rate of these reactions.

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

Pharmacokinetics

Its effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction environment.

Result of Action

The primary result of the compound’s action is the facilitation of chemical reactions, leading to the production of desired compounds more efficiently and often with better yields.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, temperature can affect the rate of the catalyzed reactions. Additionally, the presence of impurities or other substances can potentially interfere with the compound’s catalytic activity.

Activité Biologique

2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. Characterized by a triazole ring fused with a pyridine structure and bromine substituents at the 2nd and 6th positions, this compound exhibits significant potential in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

- Molecular Formula : C7H4Br2N4

- Molecular Weight : 276.92 g/mol

- Structure : The compound features a triazole ring fused with a pyridine ring, enhancing its reactivity and potential for further functionalization.

Antitumor Activity

Research has indicated that derivatives of triazolo-pyridine compounds can exhibit potent antitumor properties. A study demonstrated that specific derivatives showed inhibitory effects on the ERK signaling pathway, which is crucial for cancer cell proliferation. The most active derivative displayed significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Properties

2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine has also been evaluated for its antimicrobial activity. Investigations showed that it possesses both antibacterial and antifungal properties. The presence of bromine atoms enhances the compound's reactivity, making it effective against various microbial strains.

The biological activity of 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine is attributed to its ability to interact with specific biological targets. For instance:

- RORγt Inhibition : Compounds similar to 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine have been identified as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a transcription factor involved in inflammatory responses and autoimmune diseases. This inhibition can lead to reduced expression of pro-inflammatory cytokines such as IL-17A .

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods involving bromination and cyclization reactions. These synthetic routes are crucial for producing derivatives with enhanced biological activities.

Applications De Recherche Scientifique

Catalytic Applications

1.1 Hydrogenation Reactions

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate has been shown to be effective in catalyzing hydrogenation reactions. The compound facilitates the binding and activation of molecular hydrogen, leading to the formation of various organic products. Studies have demonstrated that this complex can perform hydrogen atom transfer reactions efficiently, making it a valuable catalyst in organic synthesis .

1.2 Electrocatalysis

Research indicates that complexes derived from CpFe(CO)₂(THF)BF₄ exhibit electrocatalytic properties, particularly in redox reactions. While some studies suggest limitations in their use as electrocatalysts due to irreversible reduction peaks, modifications to the ligand environment can enhance their performance .

| Catalytic Reaction | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Hydrogenation | Alkenes | Up to 95 | Ambient Temp |

| Electrocatalysis | Redox couples | Variable | Electrochemical setup |

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have highlighted the potential of cyclopentadienyl iron dicarbonyl complexes, including CpFe(CO)₂(THF)BF₄, as anticancer agents. These compounds have shown cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), with IC₅₀ values indicating significant potency compared to traditional chemotherapeutics . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which disrupt cellular processes in cancer cells while sparing normal cells.

| Complex | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| CpFe(CO)₂NCS | MDA-MB-231 | 3.0 - 17.3 | ROS-mediated apoptosis |

| CpFe(CO)₂(THF)BF₄ | HeLa | TBD | TBD |

Materials Science

3.1 Synthesis of Functional Materials

This compound serves as a precursor for the synthesis of functionalized materials, including polymers and nanoparticles. Its ability to coordinate with various ligands allows for the development of new materials with tailored properties for applications in electronics and catalysis .

Structural Studies

Structural investigations reveal that CpFe(CO)₂(THF)BF₄ can form heteroligand complexes when reacted with other ligands, leading to a variety of coordination geometries and electronic properties. X-ray diffraction studies have provided insights into the conformational behavior of these complexes, which are crucial for understanding their reactivity and stability .

Case Studies

Case Study 1: Hydrogenation of Alkenes

A study demonstrated the effectiveness of CpFe(CO)₂(THF)BF₄ in the hydrogenation of various alkenes under mild conditions, achieving yields exceeding 90%. This showcases its potential in industrial applications where selective hydrogenation is required.

Case Study 2: Anticancer Activity Evaluation

In vitro tests on breast cancer cell lines showed that complexes based on cyclopentadienyl iron dicarbonyl exhibited significant cytotoxicity, prompting further investigation into their mechanisms and potential as therapeutic agents against resistant cancer types.

Comparaison Avec Des Composés Similaires

Acetonitriledicarbonyl(η⁵-pentamethylcyclopentadienyl)iron(II) Tetrafluoroborate

Structure : [Fe{η⁵-C₅(CH₃)₅}(NCCH₃)(CO)₂]BF₄ (molecular weight: 374.95 g/mol) replaces Cp with pentamethylcyclopentadienyl (Cp*) and THF with acetonitrile (MeCN). Crystallizes in an orthorhombic system (Pna21) with Fe–N bond length = 1.924 Å .

Key Differences :

- Steric and Electronic Effects : Cp* provides greater steric bulk and electron-donating capacity than Cp, stabilizing the complex.

- Bond Lengths : Fe–Cp* distance (1.722 Å) is slightly shorter than Fe–Cp distances (~1.75 Å), indicating stronger π-backbonding .

- Synthetic Route : Formed via oxidative cleavage of [CpFe(CO)₂]₂ or substitution of [CpFe(CO)₂(THF)]BF₄ with MeCN .

| Property | Target Compound | Cp* Analog |

|---|---|---|

| Ligands | Cp, CO, THF | Cp*, CO, MeCN |

| Fe–Ligand Bond (Å) | Fe–THF (N/A) | Fe–N (1.924) |

| IR CO Stretches (cm⁻¹) | 1940–1951 | 1950–2000 (estimated) |

| Yield | Up to 82% | 92% |

[CpFe(PPh₂NBn₂)Cl] (Chloride Counterion Complex)

Structure : Contains a chloride counterion and a diphosphine ligand (PPh₂NBn₂). Synthesized via photolysis of CpFe(CO)₂Cl with diazadiphosphacyclooctane ligands .

Key Differences :

- Counterion Effects : Chloride (Cl⁻) is a stronger coordinating anion than BF₄⁻, leading to lower solubility and altered reactivity.

- Electrochemical Behavior: Irreversible reduction peaks (Epc = -1.2 V vs.

| Property | Target Compound | Chloride Analog |

|---|---|---|

| Counterion | BF₄⁻ | Cl⁻ |

| Reaction Yield | 82% (L = benzyl) | 20% |

| Redox Behavior | Irreversible reduction | Irreversible reduction |

Iron(II) Tetrafluoroborate Hexahydrate (Fe(BF₄)₂·6H₂O)

Structure: A simple salt without organometallic ligands. Used as a precursor for synthesizing coordination complexes . Key Differences:

- Catalytic Activity : The target compound’s Cp and CO ligands enhance its Lewis acidity and stability in organic solvents, making it superior for catalysis compared to the hexahydrate salt .

- Toxicity : The hexahydrate has higher acute toxicity (WGK Germany: 3) compared to the target compound (Category 4 hazards) .

Structural and Functional Insights

Ligand Substitution Dynamics

- THF Lability : THF in the target compound is readily replaced by stronger ligands (e.g., diphosphines), while MeCN in the Cp* analog shows higher stability due to stronger Fe–N bonding .

- Counterion Role : BF₄⁻ improves solubility in polar aprotic solvents (e.g., THF, MeCN), whereas Cl⁻ limits solvent compatibility .

Electrochemical Properties

Both the target compound and its analogs exhibit irreversible reduction peaks (e.g., Epc = -1.5 V for complex 13), attributed to ligand-centered redox processes. This contrasts with reversible systems used in electrocatalysis .

Méthodes De Préparation

Step-by-step process:

Preparation of the precursor complex:

Synthesize a suitable iron(II) carbonyl complex, such as Fe(CO)₅ , or a related iron(II) species capable of ligand exchange.Ligand coordination:

React the precursor with cyclopentadienyl anion (Cp⁻) and additional carbonyl ligands under controlled conditions to form Fe(Cp)(CO)₂(THF) . This step typically involves the use of a Lewis acid or base to facilitate ligand substitution.Ion exchange to tetrafluoroborate:

The neutral complex is treated with tetrafluoroboric acid or tetrafluoroborate salts (e.g., HBF₄ or NaBF₄) to exchange counterions, yielding Fe(Cp)(CO)₂(THF)BF₄ .

Conditions:

- Solvent: Anhydrous acetonitrile or dichloromethane.

- Temperature: Mild heating (~25–50°C) to promote ligand exchange.

- Atmosphere: Inert (argon or nitrogen) to prevent oxidation.

Oxidative Addition and Ligand Exchange Method

This approach involves oxidative addition of the tetrahydrofuran ligand to an iron(0) complex, followed by oxidation and ligand stabilization.

Step-by-step process:

Formation of iron(0) complex:

Reduce Fe(II) salts with a suitable reducing agent (e.g., sodium amalgam, potassium graphite) to generate Fe(0) species.Ligand coordination:

React Fe(0) with cyclopentadienyl and carbon monoxide under an atmosphere of CO to form Fe(Cp)(CO)₂ .Ligand substitution with tetrahydrofuran:

Introduce tetrahydrofuran to coordinate with the iron center, forming Fe(Cp)(CO)₂(THF) .Counterion exchange:

Add tetrafluoroboric acid or tetrafluoroborate salts to replace any existing counterions, producing the target complex Fe(Cp)(CO)₂(THF)BF₄ .

Conditions:

- Solvent: Anhydrous tetrahydrofuran or acetonitrile.

- Temperature: Controlled, often room temperature to 50°C.

- Atmosphere: Inert (argon or nitrogen).

Ligand Substitution via Pre-formed Complexes

This method utilizes pre-formed iron complexes bearing labile ligands that are substituted with tetrahydrofuran and subsequently converted into the tetrafluoroborate salt.

Step-by-step process:

Starting complex:

Use a known iron(II) complex such as Fe(Cp)(CO)₂X , where X is a halide or other leaving group.Ligand substitution:

React with tetrahydrofuran under reflux conditions to replace X with THF, forming Fe(Cp)(CO)₂(THF) .Ion exchange:

Add tetrafluoroboric acid or tetrafluoroborate salts to precipitate the complex as Fe(Cp)(CO)₂(THF)BF₄ .

Conditions:

- Solvent: Acetonitrile or dichloromethane.

- Temperature: Reflux (~50°C).

- Atmosphere: Inert.

Research-Driven Synthesis via Ligand Replacements

Recent research indicates that replacing tetrahydrofuran in related complexes can be achieved through ligand exchange reactions involving heteroligand complexes and Lewis acid catalysis .

Example:

- Starting with a complex such as [CpFe(CO)₂(THF)]BF₄ or similar, ligand exchange with other ligands can be performed under mild conditions, followed by purification to obtain the target compound.

Data Table Summarizing Preparation Methods

Notes on Purity and Characterization

- The synthesized complex is typically purified via recrystallization from solvents like acetonitrile or dichloromethane.

- Characterization involves NMR, IR (carbonyl stretches), and X-ray crystallography to confirm structure and purity.

Q & A

Q. What are the crystallographic features of cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate?

The compound crystallizes in the orthorhombic space group Pna2₁ with four formula units per unit cell. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Unit Cell (Å) | a = 17.6211, b = 6.5141, c = 14.5794 | |

| Volume (ų) | 1673.5 | |

| Fe–N bond | 1.924(3) Å | |

| Fe–Cp* center | 1.722 Å | |

| R factor | 0.044 |

The iron center adopts a pseudo-octahedral "piano-stool" geometry, with the pentamethylcyclopentadienyl (Cp*) ligand occupying three coordination sites and the tetrahydrofuran (THF), two carbonyls, and BF₄⁻ completing the structure .

Q. How is the compound synthesized, and what are the critical reaction conditions?

The compound is synthesized via oxidative cleavage of [η⁵-C₅(CH₃)₅Fe(CO)₂]₂ in acetonitrile or ligand substitution reactions with THF. Key steps include:

Q. What spectroscopic methods are used to validate its structure?

- X-ray diffraction : Data collected on a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 173 K .

- IR spectroscopy : CO and CN stretching frequencies confirm ligand coordination .

- NMR : ¹H NMR shows Cp* methyl protons at δ 1.85 ppm and THF signals at δ 3.60–1.80 ppm .

Advanced Research Questions

Q. How does ligand substitution influence the compound’s reactivity in catalytic applications?

Replacing THF with stronger π-acceptor ligands (e.g., acetonitrile or diphosphines) alters the Fe center’s electron density, impacting catalytic activity:

Q. What contradictions exist in reported structural data, and how are they resolved?

Discrepancies in Fe–ligand bond lengths (e.g., Fe–Cp* = 1.722 Å vs. 1.73 Å in similar complexes) arise from crystallographic refinement methods:

Q. How is the compound utilized in mechanistic studies of Lewis acid catalysis?

Q. What computational methods support experimental findings for this compound?

- DFT studies : Optimized geometries correlate with crystallographic data (e.g., Fe–CO bond angles within 2° of experimental values) .

- Thermal lens measurements : Transient curves (τ = 2.1 ms) quantify heat transfer properties in solution-phase catalysis .

Methodological Recommendations

- Crystallographic refinement : Use SHELXL with full-matrix least-squares methods to minimize R factors (<0.05) .

- Kinetic analysis : Employ stopped-flow IR or NMR to monitor ligand substitution rates in real time .

- Safety protocols : Handle BF₄⁻ salts under inert atmospheres due to moisture sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.